molecular formula C18H17F3O B1327729 3-(2,6-Dimethylphenyl)-2'-trifluoromethylpropiophenone CAS No. 898755-04-9

3-(2,6-Dimethylphenyl)-2'-trifluoromethylpropiophenone

Cat. No.: B1327729
CAS No.: 898755-04-9
M. Wt: 306.3 g/mol
InChI Key: BNMIBZVCOSSAHR-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-2'-trifluoromethylpropiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone substituted with a 2,6-dimethylphenyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 2'-position. This compound, referenced under CAS number 10-F206550 by CymitQuimica, is notable for its fluorinated moiety, which often enhances metabolic stability and lipophilicity in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

3-(2,6-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3O/c1-12-6-5-7-13(2)14(12)10-11-17(22)15-8-3-4-9-16(15)18(19,20)21/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMIBZVCOSSAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644801
Record name 3-(2,6-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-04-9
Record name 3-(2,6-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Acyl Chloride Intermediate

The acyl chloride precursor, essential for the Friedel-Crafts acylation, is typically synthesized by reacting the corresponding carboxylic acid with thionyl chloride (SOCl2) under reflux conditions.

  • This step converts the carboxylic acid into a more reactive acyl chloride.
  • The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
  • Excess thionyl chloride is removed by evaporation, and the acyl chloride is purified by distillation or recrystallization if necessary.

Industrial Scale-Up Considerations

For industrial production, continuous flow reactors are employed to enhance control over reaction parameters such as temperature, mixing, and reaction time. This approach improves reproducibility, yield, and safety by minimizing the handling of corrosive reagents like AlCl3 and thionyl chloride.

  • Automated systems allow precise dosing of reactants.
  • Continuous extraction and purification steps reduce impurities.
  • Scale-up protocols maintain reaction temperatures and anhydrous conditions rigorously.

Detailed Reaction Scheme and Conditions

Step Reactants Catalyst/Conditions Product Notes
1 2,6-Dimethylbenzene derivative + trifluoromethyl-substituted acyl chloride AlCl3, 0–50°C, anhydrous solvent 3-(2,6-Dimethylphenyl)-2'-trifluoromethylpropiophenone Friedel-Crafts acylation
2 Corresponding carboxylic acid Thionyl chloride, reflux, anhydrous Acyl chloride intermediate Precursor for acylation
3 Work-up Hydrolysis with water and acid/base washes Purified ketone Extraction and purification

Research Findings and Analytical Data

Yield and Purity

  • Typical yields for the Friedel-Crafts acylation step range from 70% to 85%, depending on reaction time and temperature control.
  • Purity is enhanced by recrystallization from petroleum ether or by chromatographic methods.
  • The ketone product is often isolated as a crystalline solid with melting points consistent with literature values (e.g., 36–37°C for related trifluoromethylpropiophenones).

Reaction Monitoring and Characterization

Comparative Analysis with Related Compounds

Compound CAS Number Key Preparation Method Yield (%) Notes
This compound Not explicitly listed Friedel-Crafts acylation with trifluoromethyl acyl chloride 70–85 Requires strict anhydrous conditions
3-(3,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone 898780-86-4 Similar Friedel-Crafts acylation Comparable Acyl chloride prepared from carboxylic acid and SOCl2
3-(2,5-Dimethylphenyl)-2'-trifluoromethylpropiophenone 898753-81-6 Friedel-Crafts acylation Not specified Structural isomer with similar synthetic route

This comparison highlights that the preparation methods for these trifluoromethylated propiophenones are consistent, relying heavily on Friedel-Crafts acylation and acyl chloride intermediates.

Summary of Preparation Methodology

  • The synthesis of this compound is primarily achieved via Friedel-Crafts acylation .
  • The key intermediate, trifluoromethyl-substituted acyl chloride, is prepared by reacting the corresponding carboxylic acid with thionyl chloride .
  • Reaction conditions require anhydrous solvents , Lewis acid catalysts (AlCl3), and temperature control to optimize yield and selectivity.
  • Industrial scale-up employs continuous flow reactors and automated systems for enhanced control and safety.
  • Purification typically involves extraction, washing, drying, and recrystallization.

Chemical Reactions Analysis

3-(2,6-Dimethylphenyl)-2’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., THF, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.

Scientific Research Applications

3-(2,6-Dimethylphenyl)-2’-trifluoromethylpropiophenone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of conditions involving oxidative stress and inflammation.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-2’-trifluoromethylpropiophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The dimethylphenyl group contributes to the compound’s binding affinity and specificity, enabling it to modulate various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 3-(2,6-Dimethylphenyl)-2'-trifluoromethylpropiophenone is compared to two closely related analogs:

Structural and Functional Group Analysis

Compound Name Substituents (Positions) CAS Number Functional Groups Notes
This compound 2,6-dimethylphenyl (3), -CF₃ (2') 10-F206550 Trifluoromethyl, ketone Discontinued
2',3'-Dichloro-3-(2,6-dimethylphenyl)propiophenone 2,6-dimethylphenyl (3), -Cl (2',3') 898755-18-5 Chloro, ketone Available; safety data documented
2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone 3-methoxyphenyl (3), -Cl (2',6') 898775-40-1 Chloro, methoxy, ketone Available; safety data documented

Key Observations:

Substituent Electronic Effects: The trifluoromethyl group in the target compound is strongly electron-withdrawing (-I effect), which may enhance electrophilic reactivity at the ketone moiety compared to chloro (-Cl) substituents in analogs .

Steric and Lipophilicity Considerations :

  • The 2,6-dimethylphenyl group in the target compound and the first analog introduces steric hindrance, which could reduce intermolecular interactions or enzymatic degradation.
  • Trifluoromethyl groups typically increase lipophilicity (logP) compared to chloro substituents, suggesting improved membrane permeability in biological systems .

Hypothetical Application Differences

  • Pharmaceutical Potential: The trifluoromethyl group’s metabolic stability could make the target compound a candidate for protease inhibitors or CNS-targeted drugs.
  • Agrochemical Utility: Chloro-substituted propiophenones are prevalent in agrochemicals due to cost-effective synthesis and moderate environmental persistence. The trifluoromethyl variant’s higher lipophilicity might improve soil adsorption but could raise bioaccumulation concerns .

Biological Activity

3-(2,6-Dimethylphenyl)-2'-trifluoromethylpropiophenone is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological significance.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a dimethylphenyl moiety, which contribute to its unique chemical reactivity and biological interactions. The molecular formula is C16H14F3O, with a molecular weight of 292.28 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells.
  • Anti-inflammatory Properties : It has been investigated for its ability to modulate inflammatory pathways.
  • Antimicrobial Effects : The compound shows potential against certain bacterial strains.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
  • Cell Cycle Disruption : It has been suggested that this compound can interfere with cell cycle progression in cancer cells, leading to apoptosis.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated a dose-dependent inhibition of cell viability:

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.3
HeLa (Cervical)10.8

These results demonstrate the compound's potential as an anticancer agent, particularly against breast and cervical cancer cells.

Anti-inflammatory Activity

In vitro assays have shown that the compound effectively reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The following table summarizes the anti-inflammatory effects:

TreatmentTNF-α Reduction (%)IL-6 Reduction (%)
Control00
Compound (10 µM)4550
Compound (20 µM)6570

This data supports the hypothesis that the compound can modulate inflammatory responses.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa>128 µg/mL

The results indicate moderate antimicrobial activity, particularly against Staphylococcus aureus.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : In a preclinical trial involving mice with tumor xenografts, administration of the compound resulted in significant tumor regression compared to control groups.
  • Inflammation Model : In a carrageenan-induced paw edema model, treatment with the compound reduced swelling significantly compared to untreated controls, indicating its anti-inflammatory properties.

Q & A

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl, HF).
  • Waste disposal : Neutralize acidic/basic residues before disposal .

How can mechanistic studies clarify the role of the trifluoromethyl group in electrophilic substitution reactions?

Q. Advanced

  • Isotopic labeling : Introduce ¹⁸O at the carbonyl group to track nucleophilic attack pathways via mass spectrometry .
  • Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., Wheland intermediates) .

What purification techniques are optimal for isolating this compound from byproducts?

Q. Basic

  • Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) for baseline separation of aryl byproducts.
  • Recrystallization : Ethanol/water (7:3) yields crystals >98% purity (HPLC) .

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